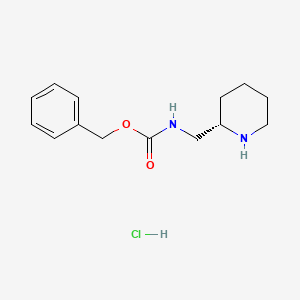
(S)-Benzyl (piperidin-2-ylmethyl)carbamate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(S)-Benzyl (piperidin-2-ylmethyl)carbamate hydrochloride” is a chemical compound with the CAS Number: 1217807-36-7. It has a molecular weight of 284.79 . The IUPAC name for this compound is benzyl (2S)-2-piperidinylmethylcarbamate hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H20N2O2.ClH/c17-14(16-10-13-8-4-5-9-15-13)18-11-12-6-2-1-3-7-12;/h1-3,6-7,13,15H,4-5,8-11H2,(H,16,17);1H/t13-;/m0./s1 . This code provides a detailed description of the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in an inert atmosphere .科学的研究の応用
Ethyl Carbamate in Foods and Beverages
Ethyl carbamate (EC), a related compound, is present at low levels in various fermented foods and beverages. Although ethyl carbamate has been classified as probably carcinogenic to humans, the mean intake from food is relatively low. High levels, however, can be found in distilled spirits. The chemical mechanisms of ethyl carbamate formation, its detection methods, and strategies to reduce its levels in food are extensively studied. Notably, two types of preventive methods are used at an industrial scale to lower ethyl carbamate levels in food, including optimized practices in the production chain and the abatement of precursors through enzymatic, physicochemical, or chemical methods (Weber & Sharypov, 2009).
Carcinogenicity of Urethane
Urethane (ethyl carbamate) is a known carcinogen detected as a contaminant in certain foods and alcoholic beverages. The carcinogenicity of urethane involves a metabolic pathway, and its interactions with ethanol are varied and complex. While chronic ethanol consumption could increase the oxidation of urethane to its epoxide derivative, ethanol coadministration is known to inhibit the elimination and hydrolysis of urethane. The interplay between ethanol and urethane in metabolic activation and carcinogenicity necessitates further study to elucidate the underlying mechanisms (Benson & Beland, 1997).
Environmental Impact and Toxicity of N-phenyl Carbamate
N-phenyl carbamate, such as Chlorpropham (CIPC), is a primary carbamate used as a pesticide and sprout suppressant. Despite being considered less toxic than organochlorines initially, concerns about environmental impact and human toxicity have arisen. Studies on CIPC's degradation, partitioning in the environment, and legislative aspects highlight the importance of understanding the breakdown products and their implications for human health and the environment (Smith & Bucher, 2012).
Nucleophilic Aromatic Substitution Reactions
The reaction of piperidine with nitrobenzenes, a process relevant to the synthesis of various carbamate compounds, proceeds through nucleophilic aromatic substitution. The kinetics and mechanisms of these reactions have been studied, shedding light on the addition–elimination mechanism with rapid expulsion of the nitro-group from the intermediate. Understanding these reactions is crucial for comprehending the formation and properties of various carbamate compounds (Pietra & Vitali, 1972).
Carbamate Stability and Hydrolysis
The metabolic stability of medicinal carbamates is influenced by their molecular structure. A review compiling data on metabolic hydrolysis of carbamates revealed a trend in metabolic stability based on the nature of substituents. This information is valuable for designing carbamates as drugs or prodrugs, considering their metabolic lability and stability (Vacondio et al., 2010).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound are P261 (avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
特性
IUPAC Name |
benzyl N-[[(2S)-piperidin-2-yl]methyl]carbamate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2.ClH/c17-14(16-10-13-8-4-5-9-15-13)18-11-12-6-2-1-3-7-12;/h1-3,6-7,13,15H,4-5,8-11H2,(H,16,17);1H/t13-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRCZWJKQJZIRHD-ZOWNYOTGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CNC(=O)OCC2=CC=CC=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN[C@@H](C1)CNC(=O)OCC2=CC=CC=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50662657 |
Source


|
| Record name | Benzyl {[(2S)-piperidin-2-yl]methyl}carbamate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50662657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.78 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217807-36-7 |
Source


|
| Record name | Benzyl {[(2S)-piperidin-2-yl]methyl}carbamate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50662657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
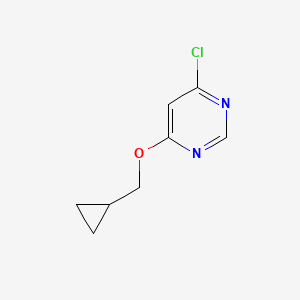
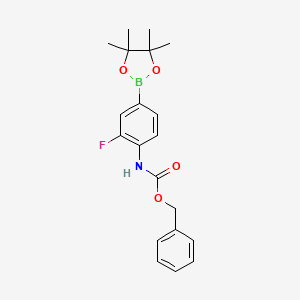

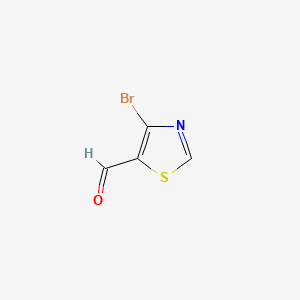
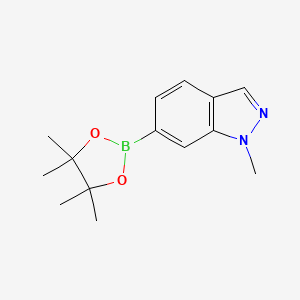
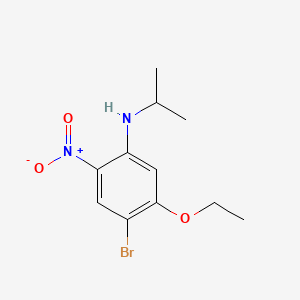

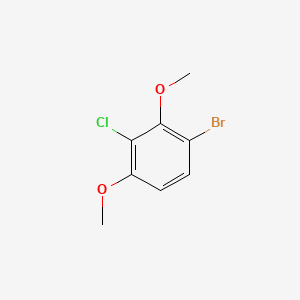

![tert-Butyl 6-amino-3-oxo-3,4-dihydrospiro[benzo[b][1,4]oxazine-2,4'-piperidine]-1'-carboxylate](/img/structure/B567661.png)
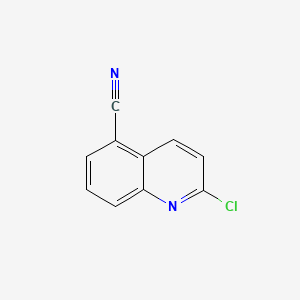
![N4-(2-(2,6-Dichlorophenyl)-3H-imidazo[4,5-c]pyridin-4-yl)-N6-methylpyrimidine-4,6-diamine](/img/structure/B567663.png)
![Spiro[4.5]decan-8-ol](/img/structure/B567664.png)

